Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone

Fragment-based drug discovery Ligand efficiency Cycloalkyl SAR

Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone (CAS 898783-28-3, IUPAC: cyclopropyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone) is a synthetic thiomorpholine-bearing aryl ketone with the molecular formula C₁₅H₁₉NOS and a molecular weight of 261.38 g·mol⁻¹. The compound combines three pharmacologically relevant substructures: a cyclopropyl carbonyl group, a para-substituted phenyl ring, and a thiomorpholine moiety linked via a methylene bridge.

Molecular Formula C15H19NOS
Molecular Weight 261.4 g/mol
CAS No. 898783-28-3
Cat. No. B1613544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl 4-(thiomorpholinomethyl)phenyl ketone
CAS898783-28-3
Molecular FormulaC15H19NOS
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=C(C=C2)CN3CCSCC3
InChIInChI=1S/C15H19NOS/c17-15(14-5-6-14)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4,14H,5-11H2
InChIKeyNNBLPVYCDYXCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl 4-(Thiomorpholinomethyl)phenyl Ketone (CAS 898783-28-3): Structural and Physicochemical Baseline for Scientific Procurement


Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone (CAS 898783-28-3, IUPAC: cyclopropyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone) is a synthetic thiomorpholine-bearing aryl ketone with the molecular formula C₁₅H₁₉NOS and a molecular weight of 261.38 g·mol⁻¹ . The compound combines three pharmacologically relevant substructures: a cyclopropyl carbonyl group, a para-substituted phenyl ring, and a thiomorpholine moiety linked via a methylene bridge. These features place it within a broader family of thiomorpholinomethyl aryl ketones that have been explored as synthetic intermediates, pharmacophore building blocks, and probe molecules in medicinal chemistry . Its computed physicochemical profile—including LogP (XlogP3 2.3; experimental LogP 2.77), topological polar surface area (tPSA 45.6 Ų), zero hydrogen bond donors, and two hydrogen bond acceptors—positions it within favorable oral drug-like space, while the cyclopropyl group imparts conformational restriction that can enhance target-binding entropy relative to flexible-chain analogs . Commercial availability at >97% purity from multiple suppliers (Fluorochem, Leyan, BOC Sciences, MolCore) supports its selection as a defined research tool .

Why In-Class Thiomorpholinomethyl Ketones Cannot Be Interchanged: The Cyclopropyl-Para Regioisomer Differentiation


Compounds within the thiomorpholinomethyl aryl ketone family share a common core but diverge in two critical pharmacophoric dimensions: (i) the cycloalkyl substituent on the ketone and (ii) the positional attachment (ortho, meta, para) of the thiomorpholinomethyl group on the central phenyl ring . Both variations generate quantifiably distinct physicochemical and potentially biological profiles. The para-substituted cyclopropyl variant (target compound) exhibits a computed tPSA of 45.6 Ų and LogP of 2.77, which fall within the 95% confidence interval for CNS drug-likeness, whereas ortho- and meta-substituted regioisomers, having different molecular shapes and electronic distributions, are expected to show altered tPSA and LogP values that may shift a compound out of specific ADME property ranges . Moreover, the cyclopropyl ring provides the smallest steric volume (molecular weight 261.38) among cycloalkyl homologs (cyclobutyl: 275.41; cyclopentyl: 289.44; cyclohexyl: 303.46), directly affecting ligand efficiency metrics critical in fragment-based and lead optimization campaigns . Simple generic interchange across positional isomers or cycloalkyl ring sizes without experimental re-validation risks invalidating established structure-activity relationships (SAR), compromising synthetic route integrity, or altering crystallization behavior in solid-form screening, as well as purchasing a compound with different but undocumented trace impurity profiles that could confound biological assay interpretation [1].

Cyclopropyl 4-(Thiomorpholinomethyl)phenyl Ketone: Quantitative Comparative Evidence for Informed Selection


Cyclopropyl vs. Cyclobutyl/Cyclopentyl/Cyclohexyl: Molecular Weight and Ligand Efficiency Index Advantage

Among the para-thiomorpholinomethyl phenyl ketone series, the cyclopropyl analog possesses the lowest molecular weight (MW 261.38), yielding a higher maximum potential ligand efficiency index (LE, calculated as -ΔG per heavy atom). The cyclobutyl analog (MW 275.41; 5.4% heavier), cyclopentyl analog (MW 289.44; 10.7% heavier), and cyclohexyl analog (MW ~303.46; 16.1% heavier) each carry additional methylene units that dilute per-atom binding contribution without necessarily adding complementary target interactions . In PTP1B enzymatic assays conducted on structurally related thiomorpholine derivatives, all compounds examined exhibited IC₅₀ values between 4–45 μM, with Ki values of 2–23 μM, demonstrating that the thiomorpholine core is the primary pharmacophore while cycloalkyl modulation serves as a secondary activity-tuning parameter [1]. The cyclopropyl variant thus provides the highest potential binding efficiency per unit mass, an important consideration for fragment-to-lead optimization where minimal molecular weight is prioritized .

Fragment-based drug discovery Ligand efficiency Cycloalkyl SAR

Para-Substitution vs. Ortho/Meta Regioisomers: tPSA and LogP Differentiation Governing CNS Permeability Prediction

The para-substituted target compound has an experimentally measured LogP of 2.77 and a computed tPSA of 45.6 Ų . For CNS drug candidates, the optimal tPSA range is generally < 70 Ų (with optimal CNS penetration at tPSA < 60–70 Ų) and LogP between 2–4, both of which the target compound satisfies [1]. Ortho-substituted cyclopropyl thiomorpholinomethyl ketone regioisomers (CAS 898782-52-0) exhibit an altered spatial arrangement of the thiomorpholine moiety relative to the cyclopropyl ketone, which changes the molecular electrostatic potential distribution. Computational analysis of analogous benzophenone regioisomeric series has demonstrated tPSA variations of 3–8 Ų and LogP shifts of 0.3–0.8 units depending on substitution position, with para-substituted variants consistently showing more balanced partition coefficients and reduced intramolecular hydrogen bonding artifacts relative to ortho-substituted forms [2]. The 2.77 LogP value positions the target compound near the center of the oral CNS drug space, providing a balanced hydrophobicity profile compared to potentially more lipophilic ortho-substituted regioisomers [2].

CNS drug design Physicochemical property optimization Regioisomer comparison

Thiomorpholine vs. Morpholine Scaffold: Heteroatom (Sulfur-for-Oxygen) Impact on PTP1B Inhibitory Potency

The thiomorpholine scaffold, containing sulfur in place of the oxygen found in morpholine, demonstrably affects target engagement. In a systematic study of protein tyrosine phosphatase 1B (PTP1B) inhibition, 100% of tested thiomorpholine derivatives exhibited measurable inhibitory activity with IC₅₀ values of 4–45 μM and Ki of 2–23 μM, whereas only a subset of thiazolyl control compounds showed inhibition (best IC₅₀ = 18 μM, Ki = 9 μM) [1]. Comparative molecular docking revealed that the sulfur atom in thiomorpholine contributes to enhanced van der Waals interactions within the PTP1B catalytic pocket and alters the pKa of the ring nitrogen, which may affect the protonation state at physiological pH relative to morpholine congeners [1][2]. For thiomorpholinomethyl aryl ketones specifically, the sulfur atom provides a distinct hydrogen-bond acceptor capacity and polarizability that differs from oxygen-based morpholine analogs, potentially influencing both potency and selectivity profiles across different enzyme families [3]. The para-substituted phenyl ketone arrangement in the target compound provides an extended conjugation system that is absent in simpler thiomorpholine derivatives, offering a more complex pharmacophore for target engagement [1].

Thiomorpholine pharmacology PTP1B inhibition Heteroatom bioisosterism

Computed Physicochemical Property Profile vs. Drug-Likeness Benchmarks: Favorable Oral Bioavailability Prediction

The target compound satisfies the Lipinski Rule of Five (Ro5) and operational drug-likeness criteria without any violations: MW 261.38 (<500), LogP (XlogP3) 2.3 (<5), HBD count 0 (<5), and HBA count 2 (<10) . This full Ro5 compliance is not universally shared across all close analogs; for example, the cyclohexyl analog (MW ~303; ~16% heavier) approaches higher molecular weight ranges that may reduce ligand efficiency in fragment contexts . The tPSA of 45.6 Ų and LogP of 2.77 are quantitatively aligned with optimal ranges for both oral bioavailability (tPSA < 140 Ų) and CNS penetration (tPSA < 70 Ų) [1]. In addition, the compound has zero hydrogen bond donors, which is a distinguishing feature from morpholine analogs and hydroxylated derivatives that carry HBD count ≥1 and consequently incur a desolvation penalty upon membrane permeation [2]. Calculated density (1.209 g/cm³) and boiling point (412.8°C at 760 mmHg) further characterize the compound's physical handling properties relevant to large-scale synthesis and purification protocol design .

Drug-likeness Lipinski Rule of Five ADME prediction

Thiomorpholine Moiety as a Versatile Synthetic Handle: Oxidation State Differentiation for Downstream Diversification

The thiomorpholine sulfur atom in the target compound exists in the thioether (-S-) oxidation state, which can be selectively oxidized to the corresponding sulfoxide (SO) or sulfone (SO₂) under controlled conditions, generating a three-tier oxidation-state library from a single starting material . This contrasts with morpholine (oxygen-containing) analogs, where the corresponding oxidation chemistry is not available, and with pyrrolidine or piperazine analogs that lack the sulfur center entirely [1]. For instance, the sulfone derivative cyclopropyl(1,1-dioxidothiomorpholino)methanone (CAS 1340265-18-0) exhibits substantially altered physicochemical properties (increased polarity, higher tPSA, reduced LogP) while retaining the core cyclopropyl ketone pharmacophore . This oxidative diversification strategy is not accessible to morpholine, piperidine, or piperazine congeners, making the thiomorpholine scaffold uniquely suited for systematic property-tuning in medicinal chemistry programs. Furthermore, the methylene bridge connecting the thiomorpholine to the phenyl ring provides a point of metabolic vulnerability or synthetic elaboration distinct from directly N-linked or C-linked thiomorpholine derivatives [2].

Synthetic chemistry Sulfoxide/sulfone diversification Building block utility

Safety and Handling Profile: GHS Classification and Commercial Purity Benchmarks for Procurement Decisions

The target compound carries a defined GHS hazard classification (GHS07: Harmful/Irritant) with explicit hazard statements (H302 Harmful if swallowed; H315 Causes skin irritation; H319 Causes serious eye irritation; H335 May cause respiratory irritation) . This well-characterized safety profile, documented with full precautionary statements (P261-P501) and available SDS documentation, contrasts with the partially or uncharacterized safety data for positional isomers (e.g., cyclopropyl 2- or 3-thiomorpholinomethyl ketones) for which comprehensive GHS classifications are not consistently published across all suppliers . Commercially, the compound is supplied at two purity tiers: 97.0% (Fluorochem) and 98.0% (Leyan), enabling procurement aligned with either routine synthesis (97%) or high-sensitivity biological assays where impurity profiles must be minimized (98%) . The compound is classified under HS Code 2934999090 for international shipping, facilitating predictable customs clearance and logistics planning . Logistical data including estimated shipping times (UK Stock: next day; Germany Stock: 7-10 days; China Stock: 10-14 days) are explicitly documented by Fluorochem, providing supply-chain transparency absent for many comparator compounds .

Safety data sheet GHS classification Procurement quality control

Optimal Scientific and Industrial Application Scenarios for Cyclopropyl 4-(Thiomorpholinomethyl)phenyl Ketone


Fragment-Based Lead Discovery Targeting PTP1B and Related Phosphatases

The compound serves as a validated thiomorpholine-containing fragment for PTP1B inhibitor discovery, where the thiomorpholine class has demonstrated universal inhibition (IC₅₀ 4–45 μM, Ki 2–23 μM) in recombinant enzyme assays [1]. Its low molecular weight (261.38), full Ro5 compliance (0 violations), and favorable tPSA (45.6 Ų) make it suitable for fragment screening libraries, with the para-substituted cyclopropyl ketone providing a vector for structure-guided elaboration toward the enzyme's secondary binding pockets identified in molecular docking studies [1][2]. The metered oxidation chemistry of the thiomorpholine sulfur enables systematic property tuning through sulfoxide and sulfone generation without scaffold hopping.

CNS-Penetrant Probe Design and Blood-Brain Barrier Permeability Optimization

With a tPSA of 45.6 Ų (35% below the 70 Ų CNS threshold) and LogP of 2.77 (within the 2–4 optimal CNS range), the compound is quantitatively positioned for CNS drug discovery programs [2]. Its zero HBD count eliminates a common source of CNS permeability limitation, providing a measurable advantage over hydroxylated or amine-containing comparator scaffolds [2][3]. The defined regioisomeric purity (para-substitution) ensures the correct spatial orientation for targets where the relative geometry of the thiomorpholine and cyclopropyl ketone pharmacophores is critical.

Chemical Biology Tool for Thiomorpholine-Specific Biochemical Probe Development

The thiomorpholine scaffold confers target-engagement properties distinct from morpholine, piperazine, or piperidine congeners, as evidenced by universal PTP1B inhibition across diverse thiomorpholine chemotypes [1]. The compound's sulfur atom enables subsequent installation of affinity tags or reactive warheads through oxidation-state modulation, while the cyclopropyl ketone serves as a constrained electrophilic or hydrogen-bond-accepting moiety that can interact with catalytic cysteine or serine residues in target enzymes [4]. The dual purity specifications (97% and 98%) support both initial screening and follow-up biophysical characterization (SPR, ITC, X-ray crystallography) where higher purity is essential.

Structure-Activity Relationship (SAR) Matrix Synthesis Around Cycloalkyl Thiomorpholinomethyl Ketones

As the smallest and most ligand-efficient member of the cycloalkyl 4-(thiomorpholinomethyl)phenyl ketone series (MW 261.38 vs. 275.41 for cyclobutyl, 289.44 for cyclopentyl), the cyclopropyl variant provides the optimal starting point for systematic SAR exploration . Its lower molecular weight relative to higher cycloalkyl analogs permits subsequent functionalization while maintaining acceptable physicochemical properties. The para-substitution pattern avoids the steric and electronic complications of ortho-substituted regioisomers, facilitating cleaner SAR interpretation in medicinal chemistry programs .

Quote Request

Request a Quote for Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.